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Compound of Interest

Compound Name: 3-Amino-5-methoxyphenol

Cat. No.: B2440535

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-
methoxyphenol

Abstract

3-Amino-5-methoxyphenol is a substituted aromatic compound of significant interest in
medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring
electron-donating amino, hydroxyl, and methoxy groups on a benzene scaffold, imparts a rich
and complex stereoelectronic profile. This guide provides a comprehensive analysis of its
molecular structure, preferred conformations, and the dynamic interplay between its functional
groups. We delve into the theoretical underpinnings of its conformational landscape using
computational modeling and outline experimental protocols for its spectroscopic
characterization. This document is intended for researchers, scientists, and drug development
professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Architectural Significance of 3-
Amino-5-methoxyphenol

3-Amino-5-methoxyphenol, also known as 3-hydroxy-5-methoxyaniline, is a trifunctional
benzene derivative.[1] Its structure is predicated on a phloroglucinol-like substitution pattern,
where the 1, 3, and 5 positions are occupied by hydroxyl, amino, and methoxy groups,
respectively. This arrangement of potent electron-donating groups (EDGS) creates a highly
activated aromatic system, predisposing the molecule to specific chemical reactivity and
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intermolecular interactions.[2] Understanding the molecule's foundational structure and, more
critically, its conformational preferences is paramount for predicting its behavior in various
chemical and biological contexts, from serving as a building block in the synthesis of bioactive
heterocycles to its potential role in the development of novel therapeutics.[3] This guide will
dissect the molecule from first principles, examining its electronic properties, the rotational
dynamics of its substituents, and the analytical methods used to probe its structure.

Molecular Structure and Electronic Properties

The fundamental identity of 3-Amino-5-methoxyphenol is defined by its molecular framework
and the electronic contributions of its substituents.

Table 1. Core Molecular Properties of 3-Amino-5-methoxyphenol

Property Value Source
CAS Number 162155-27-3 [11131141[5]
Molecular Formula C7HsNO2 [11[3]
Molecular Weight 139.15 g/mol [1][3]
IUPAC Name 3-amino-5-methoxyphenol

3-Amino-5-hydroxyanisole, 3-
Synonyms - [1]
Hydroxy-5-methoxyaniline

The molecule consists of a central benzene ring with three substituents:

e Hydroxyl (-OH) group: A strong activating, ortho-, para-directing group that donates electron
density to the ring via resonance and can act as a hydrogen bond donor and acceptor.

» Amino (-NHz) group: Another powerful activating, ortho-, para-directing group that
significantly increases the nucleophilicity of the aromatic ring and serves as a hydrogen bond
donor.[2]

o Methoxy (-OCHs) group: An activating, ortho-, para-directing group that donates electron
density through resonance, albeit generally less strongly than a hydroxyl group.
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The meta-arrangement of these groups creates a unique electronic environment. The activating
effects are additive, making the positions ortho and para to each group (positions 2, 4, and 6)
exceptionally electron-rich and susceptible to electrophilic attack.[6]

Caption: 2D structure of 3-Amino-5-methoxyphenol with atom numbering.

Conformational Analysis: A Study in Molecular
Dynamics

While a 2D structure provides a static picture, the molecule's functionality is dictated by its
three-dimensional shape and flexibility. Conformational analysis investigates the different
spatial arrangements of atoms that arise from rotation about single bonds.[7] For 3-Amino-5-
methoxyphenol, the key rotational dynamics involve the bonds connecting the hydroxyl,
amino, and methoxy groups to the aromatic ring.

The orientation of these groups relative to the benzene ring is influenced by a balance of steric
hindrance and electronic effects (hyperconjugation and resonance).[8]

e Phenolic -OH Group: The C-O bond rotation determines the orientation of the hydroxyl
hydrogen. In substituted phenols, a planar conformer is often preferred to maximize
resonance stabilization between the oxygen lone pairs and the aromatic 1t-system.[9]

 Aniline -NHz Group: Similar to the hydroxyl group, the C-N bond rotation and the
pyramidalization of the nitrogen atom are key conformational variables.

» Anisole -OCHs Group: The rotation around the C(aryl)-O bond is critical. While a planar
conformation is favorable for resonance, steric clashes between the methyl group and
adjacent ring hydrogens can lead to non-planar (twisted) ground state conformations,
especially in ortho-substituted systems.[9]

In 3-Amino-5-methoxyphenol, the meta-positioning of the substituents minimizes direct steric
repulsion between them. However, intramolecular hydrogen bonding, a powerful
conformational directing force in ortho-substituted aminophenols, is not a significant factor here
due to the larger distance between the -OH and -NH:z groups.[10] Therefore, the conformational
landscape is primarily governed by the individual rotational preferences of each substituent,
influenced by subtle electronic interactions and solvent effects.
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Computational methods, particularly Density Functional Theory (DFT), are indispensable for
mapping the potential energy surface and identifying the most stable conformers.[11]

Methodologies for Structural and Conformational
Elucidation

A dual approach combining computational modeling and experimental spectroscopy is
essential for a comprehensive understanding of 3-Amino-5-methoxyphenol.

Computational Workflow: In Silico Conformational
Search

Expertise & Experience: The choice of a DFT functional (e.g., B3LYP) and basis set (e.g., 6-
31G*) represents a well-established compromise between computational cost and accuracy for
organic molecules.[11] This level of theory is sufficient to capture the key electronic and steric
effects governing conformational preferences. The workflow is designed to first identify all
potential low-energy conformers and then refine their energies for accurate comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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